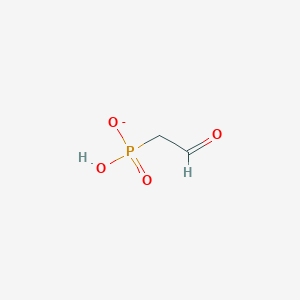

Phosphonoacetaldehyde(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phosphonoacetaldehyde(1-) is an organophosphonate oxoanion that is the conjugate base of phosphonoacetaldehyde, arising from deprotonation of one of the two phosphonate OH groups; major species at pH 7.3. It is a conjugate base of a phosphonoacetaldehyde.

Wissenschaftliche Forschungsanwendungen

Microbial Phosphonate Degradation

Phosphonoacetaldehyde serves as a significant intermediate in the microbial degradation of phosphonates. It can be generated from naturally occurring phosphonates through enzymatic hydrolysis. For instance, certain bacteria possess phosphonatase enzymes that catalyze the hydrolysis of phosphonoacetaldehyde to produce acetaldehyde and inorganic phosphate. This process is crucial for phosphorus cycling in environments where phosphonates are prevalent, particularly in soils where they can serve as a primary phosphorus source for microorganisms .

Enzymatic Mechanisms

The enzyme phosphonoacetaldehyde dehydrogenase plays a vital role in the metabolism of phosphonates. Studies have characterized this enzyme's structure and function, revealing how it facilitates the conversion of phosphonoacetaldehyde to other metabolites. The enzymatic activity is linked to various microbial pathways that allow organisms to utilize phosphonates as a phosphorus source .

Case Study: PhnY Enzyme Characterization

Research has demonstrated that the phosphonoacetaldehyde oxidase gene (phnY) is integral to the catabolic pathways involving phosphonates. The enzyme PhnY exhibits unique kinetic properties that enable it to process phosphonate substrates effectively, showcasing its potential for biotechnological applications .

Potential in Bioremediation

Given their role in phosphorus cycling, phosphonates may also have applications in bioremediation strategies aimed at restoring contaminated environments. By leveraging microorganisms capable of degrading phosphonates, researchers can develop methods to enhance soil quality and reduce toxic compound accumulation .

Summary of Findings

| Application Area | Key Insights |

|---|---|

| Microbial Metabolism | Serves as an intermediate in microbial degradation of phosphonates; crucial for phosphorus cycling. |

| Enzymatic Catalysis | Phosphonoacetaldehyde dehydrogenase facilitates conversion to other metabolites; characterized by unique kinetics. |

| Environmental Biogeochemistry | Integral to nutrient cycling; enhances soil fertility; potential use in bioremediation efforts. |

| Synthesis and Chemical Properties | Various synthesis methods exist; reactivity supports biochemical research applications. |

Eigenschaften

Molekularformel |

C2H4O4P- |

|---|---|

Molekulargewicht |

123.02 g/mol |

IUPAC-Name |

hydroxy(2-oxoethyl)phosphinate |

InChI |

InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6)/p-1 |

InChI-Schlüssel |

YEMKIGUKNDOZEG-UHFFFAOYSA-M |

Kanonische SMILES |

C(C=O)P(=O)(O)[O-] |

Synonyme |

2-phosphonoacetaldehyde acetylphosphonate phosphonoacetaldehyde |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.